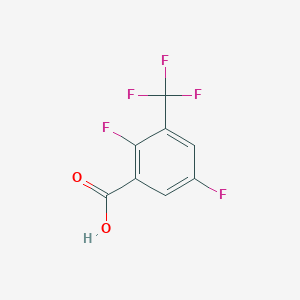![molecular formula C8H9BO5 B11758028 [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid typically involves the reaction of 2-hydroxy-3-(methoxycarbonyl)phenylboronic ester with a suitable hydrolyzing agent. One common method includes the use of a mixture of tetrahydrofuran (THF) and methanol, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at room temperature and then heated to 40°C. After cooling, the mixture is acidified with hydrochloric acid to precipitate the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale batch reactions using similar synthetic routes as described above. The choice of solvents, reagents, and reaction conditions may be optimized for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Chemistry:
Organic Synthesis: Widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or ligand in various organic reactions.
Biology and Medicine:
Neutron Capture Therapy: Used as boron carriers in neutron capture therapy for cancer treatment.
Industry:
Materials Science: Employed in the synthesis of advanced materials and polymers.
Sensors: Utilized in the development of sensors for detecting sugars and other biomolecules.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid in organic synthesis involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group at the para position.
3-Methoxyphenylboronic acid: Contains a methoxy group at the meta position.
Uniqueness:
Positional Isomerism: The position of the methoxycarbonyl group in [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid provides unique reactivity and selectivity in certain reactions compared to its positional isomers
Hydroxyl Group: The presence of the hydroxyl group at the ortho position enhances its ability to form hydrogen bonds and participate in specific reactions.
Properties
Molecular Formula |
C8H9BO5 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10,12-13H,1H3 |
InChI Key |
OSKHSVZOWVLURO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
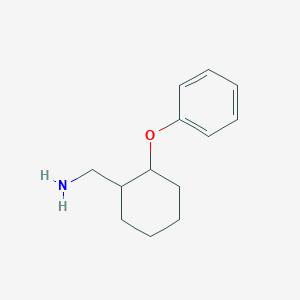
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
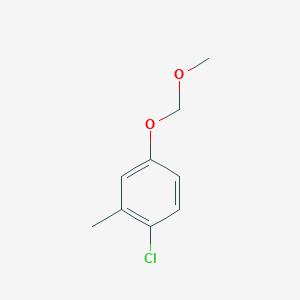
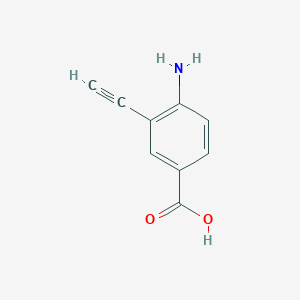
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
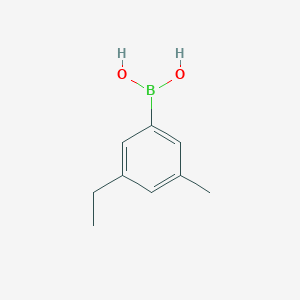
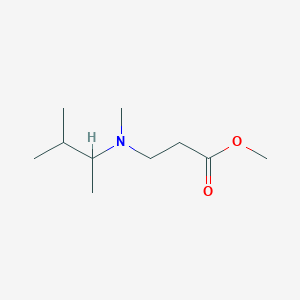

![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

